2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene
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Overview
Description
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene, also known as MMNO, is a heterocyclic compound that has been the subject of significant research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism Of Action
The exact mechanism of action of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene can activate the PI3K/AKT/mTOR pathway, which plays a key role in cell growth and survival. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical And Physiological Effects
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in the body. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to have a positive effect on cognitive function and memory, potentially through its ability to modulate the PI3K/AKT/mTOR pathway.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is relatively easy to synthesize and has been found to be stable under a range of conditions. However, one limitation of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene and its effects on various signaling pathways in the body. Finally, there is potential for the development of new synthetic methods for the production of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene and related compounds.
Synthesis Methods
The synthesis of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been achieved through a variety of methods, including the reaction of 2-methyl-2-nitropropane with a cyclic imine, the reaction of 2-methyl-2-nitropropane with a cyclic imine and a reducing agent, and the reaction of 2-methyl-2-nitropropane with a cyclic imine and a palladium catalyst.
Scientific Research Applications
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been the subject of significant research in the field of medicinal chemistry, with a focus on its potential applications as a therapeutic agent. Studies have shown that 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene exhibits a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Additionally, 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has been found to have a positive effect on cognitive function and memory.
properties
CAS RN |
119393-19-0 |
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Product Name |
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene |
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C8H14N2O2/c1-7(11-2)9-10-8(12-7)5-3-4-6-8/h3-6H2,1-2H3 |
InChI Key |
MIPAMPFKBBKMKW-UHFFFAOYSA-N |
SMILES |
CC1(N=NC2(O1)CCCC2)OC |
Canonical SMILES |
CC1(N=NC2(O1)CCCC2)OC |
synonyms |
4-Oxa-1,2-diazaspiro[4.4]non-1-ene,3-methoxy-3-methyl-(9CI) |
Origin of Product |
United States |
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